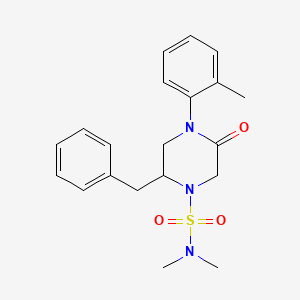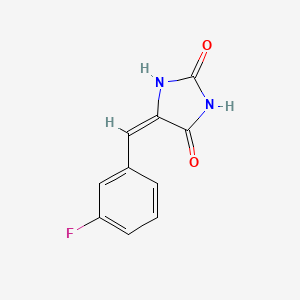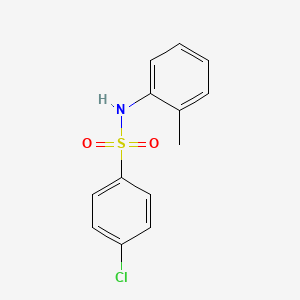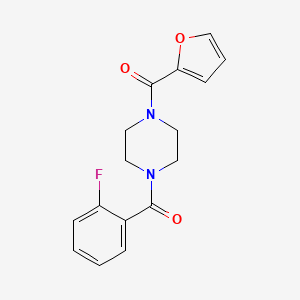
2-benzyl-N,N-dimethyl-4-(2-methylphenyl)-5-oxo-1-piperazinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 2-benzyl-N,N-dimethyl-4-(2-methylphenyl)-5-oxo-1-piperazinesulfonamide often involves stepwise nucleophilic substitution reactions or cyclocondensation methods. For instance, the synthesis of benzenesulfonamide compounds containing piperazine heterocycles involves the interaction of precursor molecules in a stepwise manner to construct the desired molecular architecture (Xiao et al., 2022).
Molecular Structure Analysis
Molecular structure analysis of benzenesulfonamide derivatives is often carried out using X-ray crystallography and density functional theory (DFT) calculations. These methods provide detailed insights into the conformational preferences, intermolecular interactions, and electronic structure of the molecules. For example, the crystal structure and DFT studies of benzenesulfonamide compounds revealed optimized molecular structures and elucidated their electrostatic potential and molecular orbital distributions (Xiao et al., 2022).
Scientific Research Applications
Cytochrome P450 Enzyme Involvement
- Metabolic Pathways of Antidepressants : Studies on compounds similar to 2-benzyl-N,N-dimethyl-4-(2-methylphenyl)-5-oxo-1-piperazinesulfonamide, such as Lu AA21004, show involvement in the oxidative metabolism by Cytochrome P450 enzymes. This process includes the formation of various metabolites through pathways involving CYP2D6, CYP2C9, and CYP3A4/5 enzymes. Such studies highlight the importance of understanding the metabolic fate of novel therapeutic agents in drug development (Hvenegaard et al., 2012).
Enzyme Inhibition for Disease Management
Antioxidant and Enzyme Inhibitory Properties : Sulfonamides incorporating triazine structural motifs have been explored for their antioxidant properties and inhibition of enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Such compounds offer potential therapeutic avenues for treating diseases associated with oxidative stress and enzyme dysregulation, including Alzheimer's and Parkinson's diseases (Lolak et al., 2020).
Carbonic Anhydrase IX Inhibitors : Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been identified as potent inhibitors of human carbonic anhydrase IX, a target for anticancer therapy. These compounds demonstrate significant potential for treating cancers associated with high expression of this enzyme, offering insights into the design of targeted cancer therapies (Lolak et al., 2019).
Antimicrobial and Antifungal Activity
- Biofilm and MurB Inhibitors : Research into bis(pyrazole-benzofuran) hybrids with piperazine linkers has uncovered potent antibacterial and biofilm inhibition activities. These compounds, particularly effective against E. coli, S. aureus, and S. mutans, highlight the potential for developing new antimicrobial agents capable of targeting bacterial biofilms and resistant strains (Mekky & Sanad, 2020).
properties
IUPAC Name |
2-benzyl-N,N-dimethyl-4-(2-methylphenyl)-5-oxopiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-16-9-7-8-12-19(16)22-14-18(13-17-10-5-4-6-11-17)23(15-20(22)24)27(25,26)21(2)3/h4-12,18H,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEDRDJTKANFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(N(CC2=O)S(=O)(=O)N(C)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-3-{2-[(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5507524.png)
![6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5507532.png)
![1-(3-morpholin-4-ylpropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5507537.png)


![2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5507560.png)

![(4aS*,8aS*)-2-[3-(3-hydroxy-3-methylbutyl)benzoyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5507568.png)
![2,2'-{[(4-fluorophenyl)sulfonyl]imino}diacetic acid](/img/structure/B5507579.png)



![1-acetyl-3-(4-nitrophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5507610.png)
![1,3-dimethyl-5-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5507617.png)